molecular formula C9H10F2O B1426188 (3-(1,1-Difluoroethyl)phenyl)methanol CAS No. 444921-50-0

(3-(1,1-Difluoroethyl)phenyl)methanol

Cat. No. B1426188
Key on ui cas rn: 444921-50-0
M. Wt: 172.17 g/mol
InChI Key: BETWVVGIVDAJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08168659B2

Procedure details

Add a solution of [3-(1,1-Difluoro-ethyl)-phenyl]-methanol (3.47 mmol) in dichloromethane (10.5 mL) dropwise to a suspension of 3,3,3-triacetoxy-3-iodophthalide (3.64 mmol) in dichloromethane (10.5 mL) at room temperature. Stir for 30 minutes. Add diethyl ether (10 mL) and 5% aqueous sodium bicarbonate (10 mL) containing sodium thiosulfate (3 g). Mix well for 20 minutes. Separate the layers, and extract the aqueous with ethyl ether. Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and evaporate to give a yellow solid. Purify over silica (40 g) eluting with 0 to 50% dichloromethane in hexanes. Evaporate until most solvent is removed being careful not to drive off the volatile product. Dry additionally by blowing a nitrogen stream over the product to give the title compound in 70% yield. 1HNMR (400.43 MHz, CDCl3): δ 10.03 (s, 1H), 8.00 (s, 1H), 7.92 (d, J=7.5 Hz, 1H), 7.75 (d, J=7.0 Hz, 1H), 7.59 (t, J=7.7 Hz, 1H), 1.98-1.89 (m, 3H).
Quantity
3.47 mmol
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
3,3,3-triacetoxy-3-iodophthalide
Quantity
3.64 mmol
Type
reactant
Reaction Step Two
Quantity
10.5 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
sodium thiosulfate
Quantity
3 g
Type
reactant
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([C:5]1[CH:6]=[C:7]([CH2:11][OH:12])[CH:8]=[CH:9][CH:10]=1)([F:4])[CH3:3].C(OCC)C.C(=O)(O)[O-].[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+]>ClCCl>[F:1][C:2]([C:5]1[CH:6]=[C:7]([CH:8]=[CH:9][CH:10]=1)[CH:11]=[O:12])([F:4])[CH3:3] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
3.47 mmol
Type
reactant
Smiles
FC(C)(F)C=1C=C(C=CC1)CO
Name
Quantity
10.5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
3,3,3-triacetoxy-3-iodophthalide
Quantity
3.64 mmol
Type
reactant
Smiles
Name
Quantity
10.5 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
10 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
sodium thiosulfate
Quantity
3 g
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Stir for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Mix well for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous with ethyl ether
WASH
Type
WASH
Details
wash with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
Purify over silica (40 g)
WASH
Type
WASH
Details
eluting with 0 to 50% dichloromethane in hexanes
CUSTOM
Type
CUSTOM
Details
Evaporate until most solvent
CUSTOM
Type
CUSTOM
Details
is removed
CUSTOM
Type
CUSTOM
Details
Dry additionally

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C)(F)C=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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